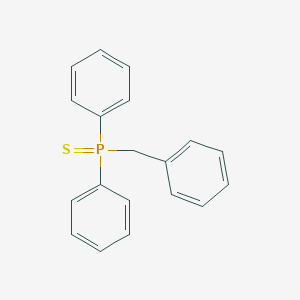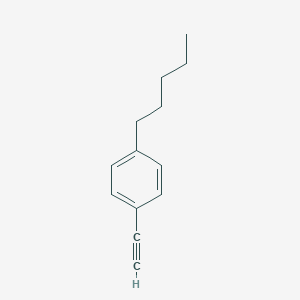![molecular formula C20H22O5 B106221 5-hydroxy-6-[(E)-3-hydroxy-3-methylbut-1-enyl]-2,8,8-trimethylpyrano[2,3-h]chromen-4-one CAS No. 16849-72-2](/img/structure/B106221.png)
5-hydroxy-6-[(E)-3-hydroxy-3-methylbut-1-enyl]-2,8,8-trimethylpyrano[2,3-h]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-o is a complex organic compound belonging to the class of benzo[1,2-b:3,4-b’]dipyrans. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a butenyl side chain. It is of interest in various scientific fields due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-o typically involves multi-step organic synthesis. The process begins with the preparation of the core benzo[1,2-b:3,4-b’]dipyran structure, followed by the introduction of the hydroxyl and butenyl groups through various chemical reactions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like chromatography and recrystallization are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-o undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-o has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-o involves its interaction with specific molecular targets and pathways. The hydroxyl groups and butenyl side chain play a crucial role in its biological activity, allowing it to interact with enzymes and receptors. These interactions can modulate various cellular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-3,6,7,4’-tetramethoxyflavone: A natural compound with similar hydroxyl and methoxy groups.
5-Hydroxy-8,8-dimethyl-2-phenyl-6-[(1E)-3-methyl-1,3-butanedienyl]-4H,8H-benzo[1,2-b3,4-b’]dipyran-4-one: Another benzo[1,2-b:3,4-b’]dipyran derivative with a different side chain.
Uniqueness
5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b’]dipyran-4-o is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
16849-72-2 |
|---|---|
Molekularformel |
C20H22O5 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
5-hydroxy-6-[(E)-3-hydroxy-3-methylbut-1-enyl]-2,8,8-trimethylpyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H22O5/c1-11-10-14(21)15-16(22)12(6-8-19(2,3)23)17-13(18(15)24-11)7-9-20(4,5)25-17/h6-10,22-23H,1-5H3/b8-6+ |
InChI-Schlüssel |
WGLVCQFLXGZZHQ-SOFGYWHQSA-N |
SMILES |
CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)C=CC(C)(C)O)O |
Isomerische SMILES |
CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)/C=C/C(C)(C)O)O |
Kanonische SMILES |
CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)C=CC(C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]-](/img/structure/B106140.png)





![methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate](/img/structure/B106164.png)



![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)

